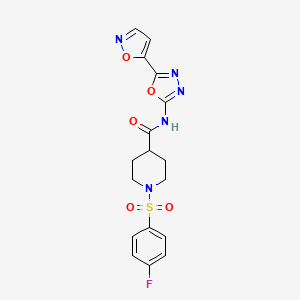

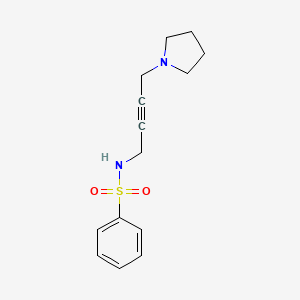

N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide is a chemical compound. It is an oily, odorless, colorless liquid at ambient temperatures .

Synthesis Analysis

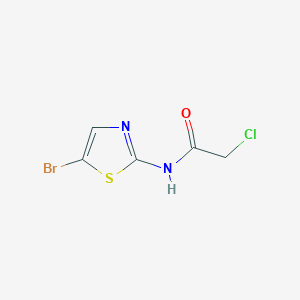

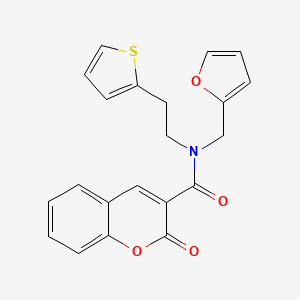

The synthesis of benzenesulfonamide derivatives, including this compound, involves various processes. One such process includes the intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivatives . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

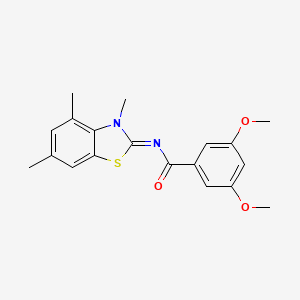

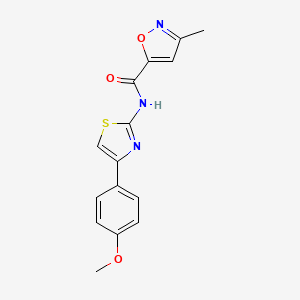

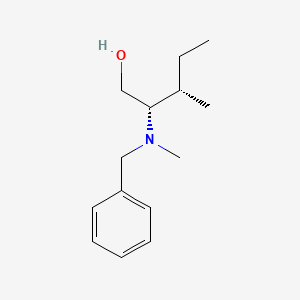

The molecular structure of this compound plays a crucial role in its activity. The structure–activity relationship (SAR) of the studied compounds shows significant differences in activity depending on the substituent in position 3 of the benzenesulfonamide ring . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on various factors. The influence of steric factors on biological activity is significant, and the structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold can greatly affect the anti-tumor activity .Physical and Chemical Properties Analysis

This compound is an oily, odorless, colorless liquid at ambient temperatures . More detailed physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.科学的研究の応用

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of sulfonamide derivatives. For example, a study outlined a simple one-pot synthesis of N-pyridin-3-yl-benzenesulfonamide, showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was synthesized with a high yield and its structure confirmed through spectral data, including FTIR, 1HNMR, and 13CNMR, highlighting its potential as a potent antimicrobial agent (Ijuomah, Ike, & Obi, 2022).

Catalysis

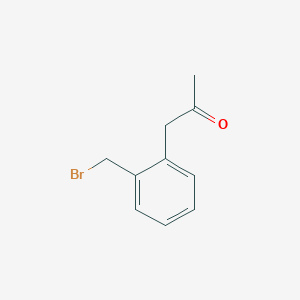

Sulfonamide derivatives have also been utilized in catalysis. A study on the base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl precatalysts detailed the synthesis and characterization of various sulfonamide derivatives. These precatalysts demonstrated high efficiency in the transfer hydrogenation of a wide range of substrates, including aryl, diaryl, and cycloaliphatic ketones, without the need for basic additives or halide abstractors, suggesting their utility in green chemistry applications (Ruff, Kirby, Chan, & O'Connor, 2016).

Chemical Synthesis

Another study focused on the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. This research demonstrated an efficient catalytic system for synthesizing a series of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides. The compounds were characterized extensively, providing insights into the application of sulfonamide derivatives in novel chemical synthesis routes (Khashi, Davoodnia, & Chamani, 2014).

Molecular and Supramolecular Structures

Research on the molecular and supramolecular structures of sulfonamide derivatives, such as N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, has provided detailed insights into their structural characteristics. These studies highlight the influence of substituents on the torsion angles and hydrogen bonding patterns, which could be crucial for designing compounds with specific properties (Jacobs, Chan, & O'Connor, 2013).

Safety and Hazards

While specific safety and hazard information for N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide was not found, it’s important to handle such compounds with care. For similar compounds, potential hazards associated with short and long term exposure have been noted. These include central nervous system depression symptoms like headache, dizziness, lack of coordination, numbness, and confusion. Prolonged or repeated exposure may cause liver damage .

特性

IUPAC Name |

N-(4-pyrrolidin-1-ylbut-2-ynyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c17-19(18,14-8-2-1-3-9-14)15-10-4-5-11-16-12-6-7-13-16/h1-3,8-9,15H,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMDIGLRPKVOBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2678727.png)

![tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate](/img/structure/B2678734.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-morpholino-1-ethanone](/img/structure/B2678737.png)

![N'-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(4-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2678739.png)

![7-(3,4-difluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2678741.png)

amino]-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2678742.png)